2,6-difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
2,6-Difluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic benzamide derivative characterized by a 2,6-difluorinated benzoyl group linked to a sulfonamide-containing ethyl chain. The sulfonamide moiety is further substituted with a 4-(4-methoxyphenyl)piperazine group. This structural complexity confers unique physicochemical properties, including moderate solubility in polar organic solvents and a molecular weight of approximately 472.5 g/mol.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S/c1-29-16-7-5-15(6-8-16)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)19-17(21)3-2-4-18(19)22/h2-8H,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMDTDNDSBMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with documented analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Activity: The 2,6-difluoro substitution in the target compound may enhance lipid solubility and membrane permeability compared to diflufenican (2,4-difluoro) or etobenzanid (2,3-dichloro), which prioritize herbicidal activity via specific receptor interactions .
In contrast, etobenzanid and diflufenican are optimized for environmental persistence and systemic plant absorption .
Hypothetical Applications :
- The 4-methoxyphenyl group in the target compound may confer selective binding to serotonin or dopamine receptors (common in piperazine-containing pharmaceuticals), though this remains speculative without direct evidence.
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